Cas no 10422-66-9 (Phenol, 5-amino-2-methyl-, sulfate (2:1) (salt))
10422-66-9 structure
Product Name:Phenol, 5-amino-2-methyl-, sulfate (2:1) (salt)
CAS-nummer:10422-66-9
MF:C14H20N2O6S
MW:344.383402824402
CID:151700
PubChem ID:82618
Update Time:2025-04-19
Phenol, 5-amino-2-methyl-, sulfate (2:1) (salt) Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 5-amino-2-methyl-, sulfate (2:1) (salt)
- bis(3-hydroxy-p-tolylammonium) sulphate
- 5-amino-2-methylphenol sulfate (2:1)
- 5-Amino-o-cresol hemisulfate (2:1)
- p-Amino-o-cresol hemisulfate
- Phenol, 5-amino-2-methyl-, sulfate (2:1)
- Einecs 233-901-4
- Bis(5-amino-o-cresol) sulfuric acid
- MFCD19237198
- DTXSID9065071
- 10422-66-9
-
- Inchi: 1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4)
- InChI-sleutel: DFXDIGLMOMCJFC-UHFFFAOYSA-N
- LACHT: S(=O)(=O)(O)O.OC1C=C(C=CC=1C)N.OC1C=C(C=CC=1C)N
Berekende eigenschappen
- Exacte massa: 344.1043
- Monoisotopische massa: 344.104
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 0
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 176A^2
Experimentele eigenschappen
- Kookpunt: 268.6°C at 760 mmHg
- Vlampunt: 116.3°C
- PSA: 167.1
Phenol, 5-amino-2-methyl-, sulfate (2:1) (salt) Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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